Discovery and history of Dioxane dibromide
Discovery and history of Dioxane dibromide
An In-depth Technical Guide to the Discovery and History of Dioxane Dibromide
Abstract
Dioxane dibromide, a stable, solid complex of 1,4-dioxane (B91453) and bromine, has emerged as a significant reagent in organic synthesis, offering a safer and more convenient alternative to liquid bromine for various bromination reactions. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of dioxane dibromide. It further details its applications in organic chemistry, supported by experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in the utility and historical context of this versatile brominating agent.
Introduction to Dioxane Dibromide
Dioxane dibromide, with the molecular formula C₄H₈O₂Br₂, is a crystalline, orange solid that functions as a mild and selective brominating agent.[1] It is a charge-transfer complex formed between the electron-donating 1,4-dioxane and the electron-accepting bromine molecule. This complexation moderates the reactivity of bromine, enhancing its selectivity and ease of handling in various organic transformations. The parent compound, 1,4-dioxane, is a heterocyclic organic ether first synthesized in 1863.[2][3] While 1,4-dioxane itself has a long history as a solvent and stabilizer, its complex with bromine has carved its own niche in the realm of synthetic chemistry.[4]
Discovery and Historical Context
The investigation into the interactions between dioxane and halogens dates back to the early 20th century. In 1907, Paterno and Spallino reported the reaction of dioxane with bromine and iodine, leading to the formation of addition products.[5] Their work laid the foundation for the understanding that dioxane could form stable complexes with halogens. While the initial discovery of 1,4-dioxane occurred in the 19th century, its industrial production began in the 1920s.[4] The subsequent exploration of its properties and reactions led to the characterization of its halogen complexes. Dioxane dibromide gained prominence as a practical brominating agent due to its solid nature, which circumvents the hazards associated with handling highly volatile and corrosive liquid bromine.
Physicochemical Properties
Dioxane dibromide's utility as a reagent is underpinned by its distinct physical and chemical characteristics. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₈Br₂O₂ | [1] |
| Molecular Weight | 247.91 g/mol | [6] |
| Appearance | Orange solid | [1] |
| Melting Point | 60-62 °C | [1][7][8] |
| Bromine Content | ~63.6% | [1] |
| Br-Br Bond Length | 0.231 nm | [1][9] |
| Solubility | Moderately soluble in dioxane, chloroform, 1,2-dichloroethane, carbon tetrachloride; less soluble in ether and water. | [7] |
The orange color of the complex is attributed to a charge-transfer transition between the dioxane and bromine components.[1] The elongation of the Br-Br bond from 0.228 nm in molecular bromine to 0.231 nm in the complex suggests a slight polarization of the bromine molecule, which is key to its reactivity.[9]
Synthesis of Dioxane Dibromide
The preparation of dioxane dibromide is a straightforward procedure involving the direct reaction of 1,4-dioxane with bromine.
General Reaction
1,4-Dioxane + Bromine → Dioxane Dibromide
Caption: Synthesis of Dioxane Dibromide.
Experimental Protocol
The following protocol is a modified procedure based on established literature.[10]
Materials:
-
1,4-Dioxane (reagent grade)
-
Bromine
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
Desiccator
Procedure:
-
In a fume hood, cool 8 mL (8.1 g, 92 mmol) of 1,4-dioxane in an ice bath with stirring.[10]
-
Slowly add 3 mL (9.3 g, 58.1 mmol) of bromine dropwise to the cold dioxane.[10] An orange solid will precipitate.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.[10]
-
Filter the resulting orange solid and wash it with a small amount of cold dioxane.[10]
-
Dry the product in a desiccator under reduced pressure.[10]
-
The typical yield is around 65%. The product should be stored in a refrigerator at temperatures below 0 °C.[10]
Applications in Organic Synthesis
Dioxane dibromide is primarily used as a regioselective and stereoselective brominating agent for a variety of organic substrates. Its solid form and moderated reactivity make it a valuable tool in modern organic synthesis.
Key Reactions
-
α-Bromination of Ketones: It has been successfully employed for the selective α-bromination of substituted acetophenones.[9]
-
Bromination of Coumarins: Dioxane dibromide provides an efficient, solvent-free method for the regioselective bromination of substituted coumarins.[9]
-
Synthesis of Vicinal Dibromides: It facilitates the stereoselective anti-addition of bromine to alkenes, yielding vicinal dibromides in high yields.[11]
-
Oxidative Cyclization: It can be used as a mild and efficient catalyst for the synthesis of benzimidazoles from o-phenylenediamine (B120857) and aldehydes.[12]
Experimental Workflow for Bromination of Coumarins
The following is a general workflow for the solvent-free bromination of substituted coumarins using dioxane dibromide.[10]
Caption: General workflow for coumarin (B35378) bromination.
Reaction Mechanism
The bromination reactions involving dioxane dibromide are believed to proceed through an electrophilic attack by a polarized bromine molecule. The electron density flows from the lone pair of non-bonding orbitals of bromine to the unoccupied orbitals of the dioxane unit, resulting in an elongated and more electrophilic Br-Br bond.[9] In the case of alkenes, this leads to the formation of a cyclic bromonium ion intermediate, which is then attacked by the bromide ion in an anti-fashion.
Caption: Proposed mechanism for electrophilic bromination.
Conclusion
Dioxane dibromide has a well-established history as a convenient and effective brominating agent since its early discovery as a halogen complex of 1,4-dioxane. Its solid nature, ease of preparation, and moderated reactivity have made it an attractive alternative to elemental bromine in a wide range of organic transformations. The ability to perform highly selective brominations under mild and often solvent-free conditions underscores its importance in modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and other fine chemicals. This guide has provided a detailed overview of its discovery, properties, synthesis, and applications, offering valuable insights for the scientific community.
References
- 1. Dioxane dibromide (15481-39-7) for sale [vulcanchem.com]
- 2. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 3. The History of 1,4-Dioxane: A Concern in Environmental Science [slenvironment.com]
- 4. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 1,4-Dioxane, compd. with bromine (1:1) | C4H8Br2O2 | CID 255279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. rjpbcs.com [rjpbcs.com]
